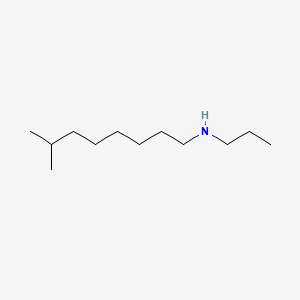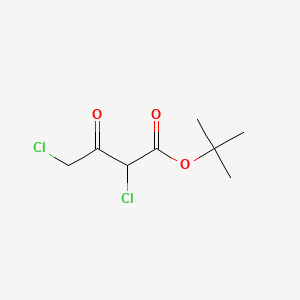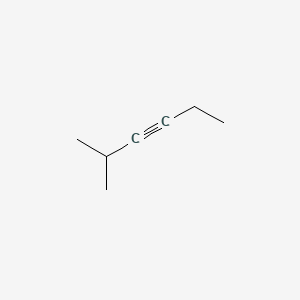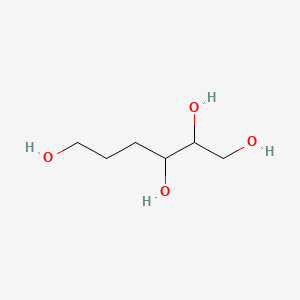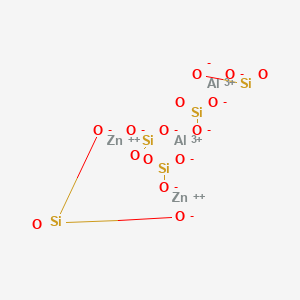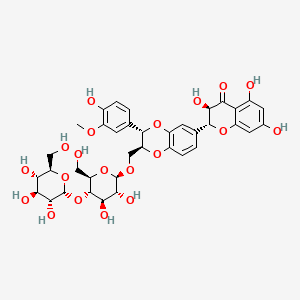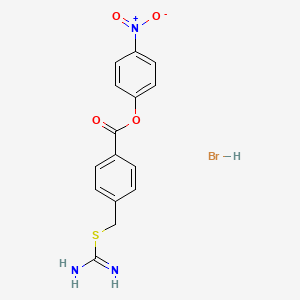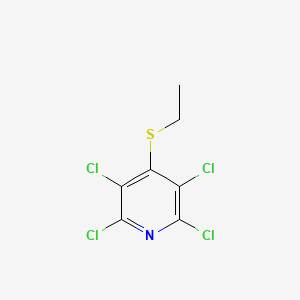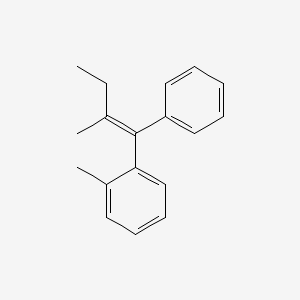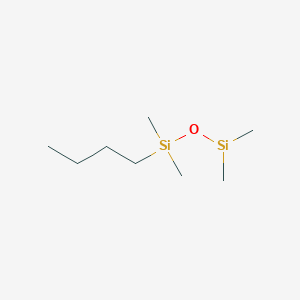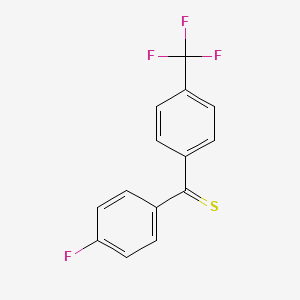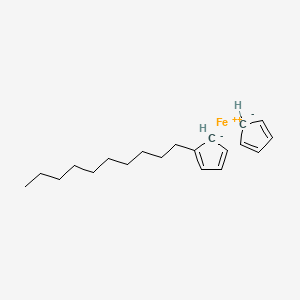
Decylferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decylferrocene is an organometallic compound consisting of a ferrocene core with a decyl group attached to one of the cyclopentadienyl rings. The chemical formula for this compound is C20H30Fe. This compound is part of the ferrocene family, which is known for its unique sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decylferrocene typically involves the alkylation of ferrocene. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Decylferrocene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form decylferrocenium cation, a process that is reversible and can be used in redox applications.
Reduction: Reduction reactions can convert decylferrocenium cation back to this compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used in Friedel-Crafts acylation reactions.
Major Products
The major products formed from these reactions include decylferrocenium salts, various substituted ferrocenes, and other functionalized derivatives that can be tailored for specific applications.
科学的研究の応用
Decylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism of action of decylferrocene involves its redox activity, where it can undergo reversible oxidation and reduction reactions. This redox behavior allows it to interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The iron center in this compound plays a crucial role in its ability to transfer electrons, making it a valuable compound in electrochemical applications.
類似化合物との比較
Similar Compounds
Ferrocene: The parent compound of decylferrocene, consisting of two cyclopentadienyl rings bound to an iron atom.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Butylferrocene: A derivative with a butyl group attached to the cyclopentadienyl ring.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts different solubility and electronic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic interactions and enhanced stability.
特性
CAS番号 |
93894-60-1 |
|---|---|
分子式 |
C20H30Fe |
分子量 |
326.3 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-decylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C15H25.C5H5.Fe/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15;1-2-4-5-3-1;/h10-11,13-14H,2-9,12H2,1H3;1-5H;/q2*-1;+2 |
InChIキー |
STWWSNHKUPOUSH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


